2-Amino-2-(3-methylthiophen-2-yl)acetamide
CAS No.:
Cat. No.: VC16249056
Molecular Formula: C7H10N2OS
Molecular Weight: 170.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2OS |
|---|---|
| Molecular Weight | 170.23 g/mol |
| IUPAC Name | 2-amino-2-(3-methylthiophen-2-yl)acetamide |
| Standard InChI | InChI=1S/C7H10N2OS/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5H,8H2,1H3,(H2,9,10) |
| Standard InChI Key | QIENIEYASRFEBF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=C1)C(C(=O)N)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 2-amino-N-(3-methylthiophen-2-yl)acetamide, reflecting its acetamide moiety bonded to the nitrogen atom of a 3-methyl-substituted thiophene ring . Its molecular formula, C₇H₁₀N₂OS, corresponds to a molecular weight of 170.23 g/mol . The structure integrates a thiophene heterocycle, a methyl group at the 3-position, and a primary amine-linked acetamide side chain.
Stereoelectronic Properties
Key computed physicochemical properties include:
The moderate lipophilicity (XLogP3 = 0.6) suggests balanced solubility in polar and nonpolar media, while the polar surface area indicates potential for intermolecular interactions .
Spectroscopic Identifiers
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3D Conformer: PubChem provides a dynamic 3D model illustrating bond angles and torsional flexibility .
Synthesis and Reactivity
Proposed Synthetic Pathways
While no direct synthesis protocols are documented for this specific compound, analogous N-acylation reactions provide a plausible route. For example, 2-(thiophen-2-yl)acetamide derivatives are typically synthesized via:
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Carboxylic Acid Activation: Conversion of 2-(3-methylthiophen-2-yl)acetic acid to its acyl chloride using thionyl chloride (SOCl₂) .
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Amide Coupling: Reaction of the acyl chloride with a protected amine (e.g., tert-butyl carbamate) followed by deprotection to yield the primary amine .
Stability and Reactivity
The compound’s two rotatable bonds and hydrogen-bonding capacity suggest conformational flexibility and susceptibility to nucleophilic attack at the carbonyl group. The thiophene ring may undergo electrophilic substitution, particularly at the 5-position, due to the electron-donating methyl group .
Computational and Experimental Insights
Density Functional Theory (DFT) Predictions
Though DFT data for this exact compound are unavailable, studies on structurally similar N-(thiophen-2-yl)acetamides reveal:
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Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) localizes on the thiophene ring, while the lowest unoccupied orbital (LUMO) resides on the acetamide group, indicating charge-transfer potential .
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Fukui Reactivity Indices: The thiophene sulfur and carbonyl oxygen atoms exhibit high electrophilicity, favoring interactions with biological nucleophiles .
Spectroscopic Characterization
Hypothetical spectral signatures, inferred from analogs , include:
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FT-IR: N-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and thiophene ring vibrations (~700 cm⁻¹).
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¹H NMR: Methyl protons (δ 2.3 ppm), thiophene protons (δ 6.8–7.1 ppm), and amine protons (δ 5.2 ppm).
Challenges and Future Directions
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Synthesis Optimization: Developing scalable, high-yield routes using green chemistry principles.
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Biological Screening: Evaluating in vitro antimicrobial, anticancer, and anti-inflammatory activities.
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Crystallography: Resolving single-crystal structures to validate computational models.
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Structure-Activity Relationships: Modifying the methyl group or acetamide chain to enhance potency.
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